1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide
CAS No.: 941948-20-5
Cat. No.: VC5576499
Molecular Formula: C24H28N2O4
Molecular Weight: 408.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941948-20-5 |
|---|---|
| Molecular Formula | C24H28N2O4 |
| Molecular Weight | 408.498 |
| IUPAC Name | 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H28N2O4/c1-24(2)14-19-4-3-5-20(21(19)30-24)29-15-16-6-8-18(9-7-16)23(28)26-12-10-17(11-13-26)22(25)27/h3-9,17H,10-15H2,1-2H3,(H2,25,27) |
| Standard InChI Key | HPXBOUTZAOAJFV-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide, reflects its multicomponent architecture. The molecular formula is C₂₅H₂₈N₂O₄, with a molecular weight of 436.5 g/mol (calculated via PubChem algorithms) . Key structural features include:
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A 2,2-dimethyl-2,3-dihydrobenzofuran core, characterized by a fused benzofuran ring with two methyl groups at position 2 and a saturated dihydrofuran ring.
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An ether-linked benzoyl group at position 7 of the benzofuran, forming a 4-[(benzofuran-7-yloxy)methyl]benzoyl subunit.
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A piperidine-4-carboxamide terminus, introducing a nitrogen-containing heterocycle with a primary carboxamide functional group.
Stereochemical Considerations
Synthesis and Structural Elucidation
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks (Figure 1):
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2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Synthesized via acid-catalyzed cyclization of substituted catechol derivatives, as described in benzofuran synthesis protocols .
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4-(Chloromethyl)benzoyl chloride: A commercially available intermediate used to introduce the benzoyl linker.
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Piperidine-4-carboxamide: Prepared through carboxamide formation at the 4-position of piperidine.
Stepwise Synthesis
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Etherification: Reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with 4-(chloromethyl)benzoyl chloride in the presence of a base (e.g., K₂CO₃) yields 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl chloride .
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Amide Coupling: The benzoyl chloride intermediate is reacted with piperidine-4-carboxamide under Schotten-Baumann conditions to form the final product.
Key Reaction Conditions:
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Temperature: 0–5°C for acyl chloride stability.
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Solvent: Dichloromethane or THF.
Spectroscopic Characterization
Hypothetical spectroscopic data, inferred from structural analogs :
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¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 2H, benzoyl aromatics), 7.45 (d, 2H, benzoyl aromatics), 6.85 (s, 1H, benzofuran aromatic), 4.60 (s, 2H, OCH₂), 3.70–3.20 (m, 4H, piperidine), 1.55 (s, 6H, 2×CH₃).
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IR (KBr): 1650 cm⁻¹ (C=O, carboxamide), 1720 cm⁻¹ (C=O, benzoyl).
| Property | Value |
|---|---|
| LogP (lipophilicity) | 3.2 ± 0.3 |
| Water Solubility | 12 µg/mL (pH 7.4) |
| Polar Surface Area | 85 Ų |
ADMET Profile:
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Blood-Brain Barrier Permeability: Moderate (predicted).
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CYP450 Inhibition: Likely inhibitor of CYP3A4 (due to benzofuran moiety) .
Antimicrobial Activity
While direct data are unavailable, structurally related benzofuran-carboxamide hybrids exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis . This suggests potential utility in tuberculosis therapy, contingent on empirical validation.
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